An In-depth Technical Guide to the Chemical and Physical Properties of 1-Azaspiro[4.5]decane
An In-depth Technical Guide to the Chemical and Physical Properties of 1-Azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Azaspiro[4.5]decane is a saturated bicyclic amine that serves as a crucial scaffold in medicinal chemistry and organic synthesis. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents and complex molecular architectures. This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-Azaspiro[4.5]decane, along with a representative experimental protocol for its synthesis and relevant spectroscopic data. The information is presented to support researchers, scientists, and drug development professionals in leveraging this versatile building block for their scientific endeavors.
Chemical and Physical Properties
The fundamental properties of 1-Azaspiro[4.5]decane are summarized in the tables below. These values are compiled from various chemical databases and computational models.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-Azaspiro[4.5]decane | [1] |
| CAS Number | 176-80-7 | [1][2] |
| Molecular Formula | C₉H₁₇N | [1][2] |
| Molecular Weight | 139.24 g/mol | [1] |
| Canonical SMILES | C1CCC2(CC1)CCCN2 | [1] |
| InChI | InChI=1S/C9H17N/c1-2-5-9(6-3-1)7-4-8-10-9/h10H,1-8H2 | [1][2] |
| InChIKey | LGKNCSVHCNCJQG-UHFFFAOYSA-N | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 0 | |
| Complexity | 114 | [1] |
| Topological Polar Surface Area | 12 Ų | [1] |
| Monoisotopic Mass | 139.1361 g/mol | [1] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Physical Description | Liquid (at standard conditions) | |
| Boiling Point (calculated) | 182.2 °C at 760 mmHg | |
| Melting Point (calculated) | -28.9 °C | |
| Density (calculated) | 0.9±0.1 g/cm³ | |
| logP (Octanol-Water Partition Coefficient) | 1.9 | [1] |
| Refractive Index (calculated) | 1.481 |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 1-Azaspiro[4.5]decane.
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¹H NMR Spectroscopy: The proton NMR spectrum of 1-Azaspiro[4.5]decane is expected to show complex multiplets for the methylene protons of the cyclohexane and pyrrolidine rings. The protons alpha to the nitrogen atom would appear more downfield compared to the other ring protons.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbon atoms in the spirocyclic system. The spiro carbon atom, being a quaternary carbon, will have a characteristic chemical shift. The carbons adjacent to the nitrogen will also be shifted downfield.
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Infrared (IR) Spectroscopy: The IR spectrum of 1-Azaspiro[4.5]decane will be characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region. A key feature for the secondary amine is the N-H stretching vibration, which typically appears as a weak to medium band in the 3300-3500 cm⁻¹ range. C-N stretching vibrations can be observed in the fingerprint region (1000-1250 cm⁻¹).
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Mass Spectrometry: In the mass spectrum, the molecular ion peak (M⁺) for 1-Azaspiro[4.5]decane would be observed at an m/z of 139. The fragmentation pattern will be characteristic of cyclic amines, often involving alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom, leading to the formation of stable iminium ions.
Synthesis of 1-Azaspiro[4.5]decane
The synthesis of 1-azaspiro[4.5]decane can be achieved through various synthetic routes. One common and efficient method is the reductive amination of cyclohexanone.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a representative procedure for the synthesis of 1-Azaspiro[4.5]decane from commercially available starting materials.
Materials:
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Cyclohexanone
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4-Aminobutanol
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Thionyl chloride (SOCl₂)
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Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Anhydrous magnesium sulfate (MgSO₄)
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Hydrochloric acid (HCl) in diethyl ether
Procedure:
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Chlorination of 4-Aminobutanol: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobutanol in an appropriate solvent like dichloromethane. Cool the solution to 0 °C in an ice bath. Add thionyl chloride dropwise to the cooled solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
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Work-up and Isolation of the Intermediate: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloroamine intermediate.
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Reductive Amination: In a separate flask, dissolve cyclohexanone and the crude chloroamine intermediate in a suitable solvent such as methanol or dichloromethane. Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, portion-wise at 0 °C. The use of sodium triacetoxyborohydride is often preferred as it is a milder and more selective reagent for reductive aminations.
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Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature overnight, or until completion as indicated by TLC. Quench the reaction by the slow addition of water.
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Extraction and Purification: Extract the product into an organic solvent like dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 1-Azaspiro[4.5]decane.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Logical Workflow for Synthesis
The following diagram illustrates the key steps in the synthesis of 1-Azaspiro[4.5]decane via the reductive amination pathway.
